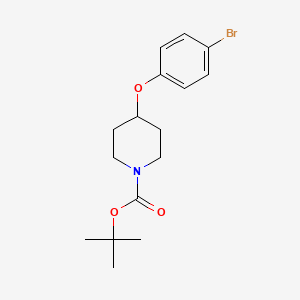

1-BOC-4-(4-bromophenoxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZKMQIFQZKKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674648 | |

| Record name | tert-Butyl 4-(4-bromophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308386-38-1 | |

| Record name | tert-Butyl 4-(4-bromophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-BOC-4-(4-bromophenoxy)piperidine: A Core Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of molecular architecture. Success hinges on the strategic assembly of chemical scaffolds that provide both a foundation for biological activity and avenues for extensive functionalization. 1-BOC-4-(4-bromophenoxy)piperidine, also known by its IUPAC name tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate, has emerged as a quintessential example of such a scaffold. Its structure elegantly combines three key features critical for drug development: a piperidine core, a common motif in centrally active agents; a stable tert-butoxycarbonyl (BOC) protecting group for controlled, sequential synthesis; and a strategically placed aryl bromide, which serves as a versatile handle for advanced cross-coupling reactions. This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and safe handling, offering researchers and drug development professionals the foundational knowledge required to leverage this powerful intermediate in their synthetic campaigns.

Physicochemical and Structural Properties

The utility of a chemical intermediate is fundamentally tied to its physical properties, which dictate its handling, reactivity, and purification. This compound is a stable, solid compound under standard laboratory conditions. Its key properties are summarized below for rapid reference.

| Property | Value | Reference |

| CAS Number | 308386-38-1 | [1] |

| Molecular Formula | C₁₆H₂₂BrNO₃ | [1] |

| Molecular Weight | 356.26 g/mol | [1] |

| Exact Mass | 355.07800 u | [1] |

| Appearance | Solid (vendor-specific) | [1] |

| LogP (Predicted) | 4.17 | [1] |

| Polar Surface Area (PSA) | 38.77 Ų | [1] |

| Refractive Index (Predicted) | 1.545 | [1] |

| Storage Conditions | Store in a cool, dry place | [1] |

Synthesis and Purification: A Reliable Pathway

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This classic yet robust method provides a reliable and scalable route by coupling a protected piperidinol with the target phenol. The causality behind this choice lies in the high nucleophilicity of the alkoxide generated from the alcohol and the commercial availability of the starting materials.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate from 1-BOC-4-hydroxypiperidine and 4-bromophenol.

Materials:

-

1-BOC-4-hydroxypiperidine

-

4-Bromophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-BOC-4-hydroxypiperidine (1.0 eq). Dissolve it in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Rationale: The portion-wise addition at low temperature safely controls the exothermic reaction and hydrogen gas evolution as the piperidinol is deprotonated to form the sodium alkoxide.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the nucleophile.

-

Nucleophilic Substitution: Dissolve 4-bromophenol (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Rationale: Quenching destroys any excess sodium hydride.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine. Rationale: The washes remove inorganic salts and residual THF.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Spectroscopic Profile and Characterization

Structural confirmation is paramount. The following are the expected spectroscopic signatures for verifying the identity and purity of the title compound.

-

¹H NMR: The spectrum will exhibit characteristic signals for all three structural components. The aromatic region should show a pair of doublets (an AA'BB' system) between δ 6.8-7.5 ppm corresponding to the four protons of the 1,4-disubstituted benzene ring. A multiplet around δ 4.4-4.6 ppm is expected for the methine proton of the piperidine ring attached to the ether oxygen (-O-CH -). The piperidine ring protons will appear as complex multiplets between δ 1.6-2.2 ppm and δ 3.1-3.8 ppm. A sharp, high-intensity singlet integrating to nine protons will be present around δ 1.45 ppm, which is the hallmark of the tert-butyl group of the BOC protector.

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, with the carbon attached to the bromine (C-Br) appearing around δ 115 ppm and the carbon attached to the ether oxygen (C-O) around δ 155-158 ppm. The piperidine carbons will resonate in the aliphatic region, with the key C-O carbon appearing around δ 72-75 ppm. The BOC group will be identified by two signals: one for the quaternary carbon (~δ 80 ppm) and one for the three equivalent methyl carbons (~δ 28.5 ppm).

-

IR Spectroscopy: The infrared spectrum will display a strong absorption band around 1690-1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the carbamate in the BOC group. A prominent C-O-C stretching vibration for the aryl ether will be visible around 1230-1250 cm⁻¹. Aliphatic and aromatic C-H stretching bands will be observed just below and above 3000 cm⁻¹, respectively.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₆H₂₂BrNO₃). A key diagnostic feature in the low-resolution mass spectrum is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), two peaks of nearly equal intensity (M⁺ and M⁺+2) will be observed, confirming the presence of a single bromine atom.[1]

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its predictable and differential reactivity, which allows for precise, stepwise molecular elaboration.

Deprotection of the BOC Group

The BOC group is a robust protector for the piperidine nitrogen but can be cleanly removed under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane at room temperature efficiently cleaves the carbamate to liberate the secondary amine. This unmasked piperidine nitrogen is then available for a wide range of transformations, including N-alkylation, N-arylation, acylation, and reductive amination.

Cross-Coupling of the Aryl Bromide

The 4-bromophenyl moiety is the molecule's primary gateway to increased complexity. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational in modern drug synthesis.

-

Suzuki Coupling: Reacting with boronic acids or esters introduces new aryl or heteroaryl groups, enabling the construction of biaryl systems.

-

Buchwald-Hartwig Amination: Coupling with amines or amides forms new C-N bonds, a critical step in the synthesis of many pharmacologically active compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds, providing a linear scaffold for further functionalization.

-

Heck Coupling: Forms new C-C bonds by reacting with alkenes.

This versatility allows for the rapid generation of diverse compound libraries from a single, advanced intermediate, significantly accelerating the structure-activity relationship (SAR) studies that are central to lead optimization.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring researcher safety. While specific toxicity data for this compound is limited, information from structurally related molecules provides a strong basis for safe handling protocols.

-

Hazard Identification: Based on analogous compounds, it should be treated as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat.[2][3]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid all personal contact.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.[1][4]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[2]

-

Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2]

-

Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.[2]

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed chemical disposal company.[2]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined physicochemical properties, reliable synthetic route, and, most importantly, its dual-functional handles for orthogonal chemical modification make it an invaluable asset for medicinal chemists. By understanding and applying the principles outlined in this guide, researchers can effectively harness the synthetic potential of this scaffold to construct novel and complex molecular architectures in the ongoing quest for new medicines.

References

-

ChemWhat. (n.d.). 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE CAS#: 443998-65-0. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link]

-

AFG Bioscience. (n.d.). Safety Data Sheet: 1-(4-Bromophenyl)piperidine. Retrieved from [Link]

-

Reagentia. (n.d.). 1-BOC-4-(3-bromophenoxy)piperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

-

Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

-

ChemSrc. (n.d.). Tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate. Retrieved from [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.

-

PubChemLite. (n.d.). 4-(4-bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-boc-4-(3-bromophenoxy)piperidine. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-bromopiperidine-1-carboxylate. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of a Versatile Scaffold

An In-depth Technical Guide to the Structure Elucidation of 1-BOC-4-(4-bromophenoxy)piperidine

In the landscape of modern drug discovery and medicinal chemistry, the piperidine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component in molecular design. The compound at the center of this guide, tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate, commonly known as this compound, is a particularly strategic building block.

The structure incorporates three key features:

-

A piperidine ring , providing a robust framework.

-

A tert-butoxycarbonyl (BOC) protecting group on the piperidine nitrogen, which ensures stability during synthetic manipulations while allowing for facile deprotection under acidic conditions to reveal a secondary amine for further functionalization.[2]

-

A 4-bromophenoxy moiety , which introduces an aryl ether linkage and a bromine atom. The bromine serves as a versatile synthetic handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, enabling the construction of more complex molecular architectures.[3][4]

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and unambiguous structural elucidation of this compound. We will delve into the causality behind experimental choices and demonstrate how a multi-technique spectroscopic approach provides a self-validating system for structure confirmation, essential for ensuring the integrity of downstream research and development.

Synthesis and Purification: A Controlled Approach to Aryl Ether Formation

The formation of the aryl ether bond is the key transformation in synthesizing the target molecule. While several methods exist, the Mitsunobu reaction offers a reliable and mild pathway, proceeding with a predictable inversion of stereochemistry at the alcohol carbon, a feature of significant importance in more complex syntheses.[5][6] This reaction couples a primary or secondary alcohol with a nucleophile, in this case, a phenol, under the action of a phosphine and an azodicarboxylate.[7]

Logical Workflow for Synthesis and Elucidation

The overall process follows a logical progression from synthesis to definitive structural proof.

Caption: Workflow from synthesis to structural confirmation.

Experimental Protocol: Mitsunobu Reaction

This protocol is designed for a laboratory scale synthesis and includes self-validating checkpoints.

Materials:

-

1-Boc-4-hydroxypiperidine (1.0 eq)

-

4-Bromophenol (1.1 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate, Hexanes (for chromatography)

-

Silica gel

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert nitrogen atmosphere, add 1-Boc-4-hydroxypiperidine, 4-bromophenol, and triphenylphosphine.

-

Solvent Addition: Dissolve the solids in anhydrous THF. Stir the solution at room temperature until all solids are dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermic reaction that occurs upon addition of DIAD and to minimize side-product formation.[5]

-

Reagent Addition: Add DIAD dropwise to the cooled, stirring solution over 10-15 minutes. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) are often observed.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting alcohol (1-Boc-4-hydroxypiperidine) indicates completion.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Redissolve the residue in a minimal amount of dichloromethane.

-

Add silica gel and concentrate again to obtain a dry powder for loading onto the column.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The byproduct, triphenylphosphine oxide, is more polar and will elute later than the desired product.

-

Isolation: Combine the fractions containing the pure product (as determined by TLC), and concentrate under reduced pressure to yield this compound as a white solid or colorless oil.

Spectroscopic Analysis and Data Interpretation

The cornerstone of structure elucidation is the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof.

Synthesis Reaction Scheme

The following diagram illustrates the key chemical transformation.

Caption: Mitsunobu reaction for aryl ether synthesis.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule.

-

Aromatic Protons: The 4-bromophenoxy group will exhibit two sets of signals in the aromatic region (approx. 6.8-7.5 ppm). Due to the symmetry of the para-substituted ring, these will appear as two doublets, each integrating to 2H. The protons ortho to the bromine will be downfield from those ortho to the ether oxygen.

-

Piperidine Protons:

-

The proton at the C4 position (methine, -CH-O-) will be the most downfield of the piperidine protons (approx. 4.3-4.5 ppm) due to the deshielding effect of the adjacent oxygen atom. It will appear as a multiplet.

-

The protons on the carbons adjacent to the nitrogen (C2 and C6) will appear as two distinct multiplets around 3.2-3.8 ppm.

-

The remaining piperidine protons (C3 and C5) will also appear as multiplets, typically in the 1.6-2.1 ppm range.

-

-

BOC Group Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp, prominent singlet at approximately 1.46 ppm, integrating to 9H.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

-

BOC Group Carbons: Two signals are expected: one for the carbonyl carbon (~154 ppm) and one for the quaternary carbon of the tert-butyl group (~79 ppm). The three methyl carbons of the tert-butyl group will produce a single signal around 28 ppm.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic ring. The carbon attached to the oxygen (C-O) will be the most downfield (~157 ppm), followed by the carbon attached to the bromine (C-Br) at ~115 ppm. The remaining two aromatic CH carbons will appear around 118 ppm and 132 ppm.

-

Piperidine Carbons: Three signals are expected for the piperidine ring: one for the C4 carbon (~72 ppm, attached to oxygen), one for the C2/C6 carbons (~40-42 ppm, attached to nitrogen), and one for the C3/C5 carbons (~30-32 ppm).

FTIR (Fourier-Transform Infrared) Spectroscopy

FTIR is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

-

C=O Stretch: A strong, sharp absorption band around 1690-1700 cm⁻¹ is characteristic of the carbonyl group in the BOC carbamate. This is a key diagnostic peak.

-

C-O Stretches: Two important C-O stretching bands will be present. The aryl ether C-O stretch will appear as a strong band around 1240 cm⁻¹ . The aliphatic C-O stretch of the piperidine ether linkage will be observed around 1100 cm⁻¹ .

-

Aromatic C=C Stretches: Medium intensity bands in the 1480-1600 cm⁻¹ region confirm the presence of the aromatic ring.

-

C-H Stretches: Aliphatic C-H stretches from the piperidine and BOC groups will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be seen just above 3000 cm⁻¹.

MS (Mass Spectrometry)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which can further confirm the structure.

-

Molecular Ion (M⁺): The key feature will be a pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, of nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). For C₁₆H₂₂BrNO₃, the expected m/z values would be approximately 355 and 357.

-

Key Fragmentation: A common and diagnostic fragmentation pathway for BOC-protected amines is the loss of the tert-butyl group (-57 Da) or the entire BOC group (-101 Da). The observation of fragment ions corresponding to these losses provides strong evidence for the presence of the BOC protecting group.

Summary of Spectroscopic Data and Final Confirmation

| Technique | Key Feature | Expected Observation for this compound |

| ¹H NMR | Aromatic Signals | Two doublets (AA'BB' system), ~6.8-7.5 ppm, each 2H |

| Piperidine CH-O | Multiplet, ~4.3-4.5 ppm, 1H | |

| BOC Group | Singlet, ~1.46 ppm, 9H | |

| ¹³C NMR | BOC Carbonyl | ~154 ppm |

| Aromatic C-O | ~157 ppm | |

| Aromatic C-Br | ~115 ppm | |

| FTIR | BOC C=O Stretch | Strong, sharp band at ~1695 cm⁻¹ |

| Aryl C-O Stretch | Strong band at ~1240 cm⁻¹ | |

| Mass Spec. | Molecular Ion | Isotopic pair at m/z ~355/357 (approx. 1:1 ratio) |

| Fragmentation | Loss of tert-butyl (M-57) and/or BOC group (M-101) |

The successful synthesis followed by the observation of all the predicted spectroscopic signatures—from the bromine isotope pattern in the mass spectrum to the characteristic carbonyl stretch in the FTIR and the unique proton and carbon environments in the NMR spectra—allows for the unambiguous structural elucidation of tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate. This rigorous confirmation is paramount for its use as a validated building block in the intricate pathways of pharmaceutical synthesis.

References

-

Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Oriental Journal of Chemistry. [Link]

-

SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. Princeton University. [Link]

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. [Link]

-

Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

-

Mitsunobu reaction - Wikipedia. Wikipedia. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

-

Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II) - ResearchGate. ResearchGate. [Link]

-

Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. Org Prep Daily. [Link]

-

Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Mitsunobu Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchGate. ResearchGate. [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

- Method for synthesizing 1-boc-4-aminopiperidine - Google Patents.

-

Synthesis of highly substituted piperidines 4a-4ac. - ResearchGate. ResearchGate. [Link]

-

4-Amino-1-Boc-piperidine - PubChem. PubChem. [Link]

-

ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]

-

1-Boc-4-AP - Wikipedia. Wikipedia. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Springer. [Link]

-

4-(4-bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid - PubChemLite. PubChemLite. [Link]

-

1-Boc-4-hydroxypiperidine - SpectraBase. SpectraBase. [Link]

Sources

- 1. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 1-BOC-4-(4-bromophenoxy)piperidine

Introduction: Strategic Importance of 1-BOC-4-(4-bromophenoxy)piperidine in Modern Drug Discovery

This compound is a pivotal molecular scaffold in the landscape of contemporary medicinal chemistry. Its structure, which marries a conformationally restricted piperidine ring with a synthetically versatile bromophenoxy moiety, serves as a cornerstone for the development of a diverse array of therapeutic agents. The tert-butyloxycarbonyl (BOC) protecting group on the piperidine nitrogen ensures chemoselectivity in multi-step syntheses by preventing unwanted side reactions, a feature highly valued in the construction of complex molecular architectures.[1] The brominated aromatic ring provides a reactive handle for a multitude of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile introduction of molecular diversity to probe structure-activity relationships (SAR). Consequently, this intermediate is instrumental in the synthesis of compounds targeting a wide range of diseases, including neurological and inflammatory disorders. This guide provides a comprehensive overview of the primary synthetic routes to this valuable building block, delving into the mechanistic underpinnings and practical considerations essential for its successful preparation in a research and development setting.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound hinges on the formation of an ether linkage between the 4-position of the piperidine ring and the 4-bromophenol. Two principal and highly effective methods for achieving this transformation are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these routes is often dictated by factors such as the availability of starting materials, desired reaction conditions (e.g., temperature, base sensitivity), and scalability.

Williamson Ether Synthesis: The Classic Approach

The Williamson ether synthesis is a robust and time-honored method for forming ethers. The reaction proceeds via an SN2 mechanism, wherein an alkoxide nucleophile displaces a halide or other suitable leaving group. In the context of synthesizing this compound, this involves the deprotonation of 1-BOC-4-hydroxypiperidine to form the corresponding alkoxide, which then attacks an activated aryl electrophile, or more commonly, the deprotonation of 4-bromophenol to form a phenoxide that attacks an electrophilic piperidine derivative.

Reaction Causality: The success of the Williamson ether synthesis is predicated on the generation of a potent nucleophile (the alkoxide or phenoxide) and the presence of a suitable electrophile with a good leaving group. The use of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is crucial for the complete deprotonation of the alcohol or phenol, thereby maximizing the concentration of the nucleophilic species. The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they effectively solvate the counter-ion of the alkoxide without impeding the nucleophilicity of the oxygen atom.

Self-Validating Protocol: A key aspect of a reliable Williamson ether synthesis protocol is the careful control of reaction conditions to favor the desired SN2 pathway and minimize potential side reactions, such as elimination. By using a primary or secondary alkyl halide (or sulfonate) as the electrophile, the likelihood of elimination is significantly reduced.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol details the synthesis of the target compound via the reaction of 1-BOC-4-hydroxypiperidine with 4-bromophenol under basic conditions.

Step-by-Step Methodology:

-

Reagent Preparation: To a solution of 1-BOC-4-hydroxypiperidine (1.0 eq) in anhydrous DMF (0.2 M), add 4-bromophenol (1.1 eq).

-

Base Addition: Cool the mixture to 0 °C in an ice bath and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

The Mitsunobu Reaction: A Mild and Versatile Alternative

The Mitsunobu reaction offers a powerful and often milder alternative for the synthesis of ethers, particularly when dealing with sensitive substrates. This reaction facilitates the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, through a redox-condensation process involving a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Mechanistic Insight: The reaction is initiated by the nucleophilic attack of PPh₃ on the azodicarboxylate, forming a betaine intermediate. This intermediate deprotonates the nucleophile (in this case, 4-bromophenol). The resulting alcohol (1-BOC-4-hydroxypiperidine) then attacks the activated phosphonium species, leading to the formation of an oxyphosphonium salt, which is an excellent leaving group. Finally, the phenoxide displaces the oxyphosphonium group in an SN2 fashion, resulting in the desired ether with inversion of stereochemistry at the carbinol carbon (though this is not relevant for the achiral 1-BOC-4-hydroxypiperidine).

Trustworthiness through Controlled Stoichiometry: The Mitsunobu reaction is highly reliable when the stoichiometry of the reagents is carefully controlled. The order of addition of the reagents can also be critical to prevent the formation of side products. Typically, the alcohol, phenol, and triphenylphosphine are mixed, and the azodicarboxylate is added slowly at a reduced temperature.

Protocol 2: Mitsunobu Synthesis of this compound

This protocol provides a step-by-step guide for the synthesis of the target compound using the Mitsunobu reaction.

Step-by-Step Methodology:

-

Reagent Solution: To a solution of 1-BOC-4-hydroxypiperidine (1.0 eq), 4-bromophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M), cool the mixture to 0 °C.

-

Azodicarboxylate Addition: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be purified directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct.

Quantitative Data Summary

| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |

| Key Reagents | 1-BOC-4-hydroxypiperidine, 4-bromophenol, NaH | 1-BOC-4-hydroxypiperidine, 4-bromophenol, PPh₃, DIAD |

| Solvent | DMF, THF | THF, Dichloromethane |

| Temperature | 0 °C to room temperature | 0 °C to room temperature |

| Reaction Time | 12-18 hours | 4-6 hours |

| Typical Yield | 70-85% | 75-90% |

Visualization of Synthetic Pathways

Williamson Ether Synthesis Workflow

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Mitsunobu Reaction Mechanism

Caption: Simplified mechanism of the Mitsunobu reaction for ether synthesis.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is imperative.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the BOC group (a singlet at approximately 1.46 ppm), the piperidine ring protons (multiplets in the range of 1.5-3.8 ppm), and the aromatic protons of the 4-bromophenoxy group (two doublets in the aromatic region, typically around 6.8 and 7.4 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the BOC group (around 28.4 and 79.5 ppm), the piperidine ring, and the bromophenoxy moiety.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the product. The presence of the bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C ether linkage, the C=O of the carbamate, and the C-Br bond.

Conclusion

The synthesis of this compound is a well-established process that can be reliably achieved through either the Williamson ether synthesis or the Mitsunobu reaction. The Williamson method is a cost-effective and straightforward approach, while the Mitsunobu reaction offers milder conditions and is often higher yielding, though it requires more expensive reagents and a more complex purification procedure to remove byproducts. The choice of synthetic route will depend on the specific needs and resources of the laboratory. The protocols and analytical guidance provided in this document offer a robust framework for the successful synthesis and characterization of this important building block, thereby facilitating the advancement of drug discovery programs that rely on its versatile chemical properties.

References

- Källström, S., & Leino, R. (2008). Synthesis of pharmaceutically active compounds containing a disubstituted piperidine framework. Bioorganic & Medicinal Chemistry, 16(2), 601-635.

Sources

A Comprehensive Technical Guide to 1-BOC-4-(4-bromophenoxy)piperidine: Properties, Synthesis, and Applications

Introduction: 1-BOC-4-(4-bromophenoxy)piperidine is a key organic intermediate extensively utilized by researchers in medicinal chemistry and pharmaceutical development. Its structure, which combines a piperidine ring protected by a tert-butoxycarbonyl (BOC) group with a functionalized bromophenoxy moiety, makes it a versatile building block for synthesizing complex molecular architectures. The piperidine scaffold is a prevalent motif in a vast array of pharmaceutically active compounds, and the presence of the bromine atom offers a reactive site for further chemical modifications, such as cross-coupling reactions. This guide provides a detailed overview of its chemical properties, a validated synthesis protocol for analogous structures, its critical applications in drug discovery, and essential safety information for laboratory professionals.

Section 1: Physicochemical Properties

The fundamental characteristics of this compound are crucial for its application in synthesis. The BOC protecting group enhances its stability and solubility in common organic solvents, facilitating its use in a variety of reaction conditions.

| Property | Value | Source(s) |

| Molecular Weight | 356.25 g/mol | [1][2] |

| Molecular Formula | C₁₆H₂₂BrNO₃ | [1][2] |

| CAS Number | 308386-38-1 | [1][2] |

| Purity | Typically ≥97% | [1] |

| Synonyms | tert-Butyl 4-(4-bromophenoxy)piperidine-1-carboxylate, 1-N-Boc-4-(4-bromophenoxy)piperidine | [2] |

| Appearance | Typically an off-white to brown solid | [3][4] |

| Storage Conditions | Store at 0-8°C or in a cool, dry, well-ventilated area | [3][5] |

Section 2: Synthesis and Mechanism

The synthesis of piperidine derivatives like this compound often involves the coupling of a protected piperidine core with an appropriate aryl partner. While the direct synthesis can be achieved through methods like the Mitsunobu reaction or Williamson ether synthesis, a highly illustrative and common strategy for creating analogous C-N bonds is reductive amination. This process is foundational in medicinal chemistry for constructing substituted piperidines.

Experimental Workflow: Reductive Amination for Analogous Scaffolds

The following diagram illustrates the general workflow for a reductive amination reaction, a cornerstone of amine synthesis, using N-Boc-4-piperidone as the starting material. This process is directly applicable to the synthesis of the closely related compound, 1-BOC-4-(4-bromo-phenylamino)-piperidine.

Caption: Reductive amination workflow for synthesizing substituted piperidines.

Detailed Protocol: Synthesis of 1-BOC-4-(4-bromo-phenylamino)-piperidine[6]

This protocol describes a validated synthesis for a structurally analogous compound, demonstrating the practical application of the reductive amination workflow.

-

Reaction Setup: In a suitable reaction vessel, combine 4-Bromoaniline (8.3 g, 48 mmol), N-Boc-4-piperidone (8.0 g, 40 mmol), and acetic acid (3.5 mL, 60 mmol) in dichloromethane (CH₂Cl₂).

-

Reductive Amination: Stir the mixture and add sodium tris(acetoxy)borohydride (Na(AcO)₃BH) (12.7 g, 60 mmol). The reaction is stirred at 25°C for approximately 17 hours.

-

Causality: Acetic acid acts as a catalyst to promote the formation of an intermediate iminium ion from the ketone and aniline. Na(AcO)₃BH is a mild and selective reducing agent that efficiently reduces the iminium ion to the amine without reducing the ketone starting material.[6]

-

-

Work-up: Dilute the reaction mixture with CH₂Cl₂ and quench by adding 1 N NaOH solution. The purpose of the base is to neutralize the acetic acid and any remaining acidic species.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product via recrystallization from a dichloromethane/hexanes solvent system to yield the final amine product.[6]

Section 3: Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from its unique structural features, which are leveraged by medicinal chemists.

-

Versatile Pharmaceutical Intermediate: The compound serves as a key building block in the synthesis of more complex molecules.[3][] The piperidine ring is a privileged scaffold found in numerous FDA-approved drugs, particularly those targeting the central nervous system.[8]

-

Role of the BOC Protecting Group: The tert-butoxycarbonyl (BOC) group is essential for multi-step synthesis. It protects the piperidine nitrogen from engaging in unwanted side reactions, thereby increasing reaction yields and purity.[3][9] A key advantage is that the BOC group can be easily removed under mild acidic conditions, revealing the secondary amine for further functionalization.[9]

-

Functionalization via the Bromine Atom: The 4-bromophenyl group provides a reactive handle for introducing further molecular diversity. The bromine atom can be readily used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the attachment of a wide range of other chemical moieties.

-

Therapeutic Targets: Derivatives synthesized from this and related intermediates are explored for a variety of therapeutic applications, including the development of analgesics, anti-inflammatory drugs, and agents targeting neurological disorders.[3][4]

Section 4: Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. The safety profile is similar to other N-BOC protected aminopiperidine derivatives.

Hazard Identification (based on analogous compounds): The Globally Harmonized System (GHS) classification for the closely related compound tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate includes the following warnings[10]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Laboratory Practices:

-

Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[5][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[12] Avoid the formation and inhalation of dust.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Keep away from incompatible materials such as strong acids and oxidizing agents.[13]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

-

-

Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[13] Dispose of contents/container in accordance with local, regional, and national regulations.

Conclusion

This compound stands as a pivotal molecular scaffold in modern synthetic and medicinal chemistry. Its well-defined structure, featuring a strategically protected piperidine core and a reactive bromophenyl group, provides a reliable and versatile platform for the development of novel compounds. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and handling is fundamental to unlocking its full potential in the creation of next-generation therapeutics.

References

-

Shanghai Nianxing Industrial Co., Ltd. (2024). This compound Price. Chemsrc.com. [Link]

-

ChemWhat. 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE CAS#: 443998-65-0. ChemWhat. [Link]

- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

Wikipedia. 1-Boc-4-AP. Wikipedia. [Link]

- Google Patents. CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.

-

Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]

-

PubChem. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 2. 308386-38-1 CAS|this compound|生产厂家|价格信息 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. zycz.cato-chem.com [zycz.cato-chem.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. peptide.com [peptide.com]

- 14. fishersci.com [fishersci.com]

The Strategic Role of 1-BOC-4-(4-bromophenoxy)piperidine in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of contemporary medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, 1-BOC-4-(4-bromophenoxy)piperidine has emerged as a pivotal intermediate, offering a unique combination of structural features essential for crafting drug candidates with desirable pharmacological profiles. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and strategic applications of this compound in drug discovery. We will explore its role in the construction of molecules targeting a range of therapeutic areas, with a particular focus on its utility in the development of antagonists for chemokine receptor type 5 (CCR5) and neurokinin-1 (NK1) receptors. This guide will furnish researchers, scientists, and drug development professionals with both the foundational knowledge and the practical insights necessary to leverage this key intermediate in their research endeavors.

Introduction: The Architectural Significance of this compound

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of pharmaceutical research. The design and synthesis of these molecules often rely on a modular approach, where pre-functionalized building blocks are strategically assembled. This compound is a prime example of such a scaffold, embodying several key features that make it highly valuable in drug design.

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to adopt specific conformations for optimal target binding.[1] The tert-butoxycarbonyl (BOC) protecting group on the piperidine nitrogen is crucial for synthetic tractability. It deactivates the nitrogen towards unwanted side reactions, allowing for selective functionalization of other parts of the molecule. This protecting group can be readily removed under mild acidic conditions, revealing the secondary amine for subsequent elaboration.

The 4-bromophenoxy moiety introduces a diaryl ether linkage, a structural motif present in a variety of biologically active compounds. The bromine atom serves as a versatile synthetic handle for further modifications, such as cross-coupling reactions, and can also contribute to the compound's overall pharmacological profile through halogen bonding and by influencing metabolic stability.[2][3] The strategic placement of these functionalities makes this compound a highly sought-after intermediate for creating diverse libraries of compounds for high-throughput screening and lead optimization.

Synthesis of the Core Scaffold: A Practical Protocol

The efficient and scalable synthesis of this compound is a critical first step in its utilization. While various methods for the formation of diaryl ethers exist, the Williamson ether synthesis remains a robust and widely applicable approach.[1][2][4][5][6]

Proposed Synthetic Pathway: Williamson Ether Synthesis

This synthesis involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl or aryl halide. In this case, 1-BOC-4-hydroxypiperidine is reacted with 4-bromophenol.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-BOC-4-hydroxypiperidine

-

4-bromophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

-

Formation of the Alkoxide: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 1-BOC-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. This step facilitates the deprotonation of the hydroxyl group to form the corresponding alkoxide.

-

Nucleophilic Attack: To the resulting alkoxide solution, add a solution of 4-bromophenol (1.1 equivalents) in anhydrous DMF.

-

Reaction Progression: Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Sodium hydride is highly reactive with water and moisture; therefore, an inert atmosphere is crucial to prevent its decomposition and ensure the efficient formation of the alkoxide.

-

Anhydrous Solvent: The use of anhydrous DMF is essential as any residual water would quench the sodium hydride and the alkoxide intermediate.

-

Order of Addition: Adding the alcohol solution to the NaH suspension allows for controlled deprotonation and minimizes potential side reactions.

-

Temperature Control: The initial cooling to 0 °C helps to manage the exothermic reaction of the alcohol with NaH. Subsequent heating to 80 °C provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.

Visualization of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Strategic Applications in Drug Discovery: Case Studies

The true value of this compound lies in its application as a versatile intermediate for the synthesis of complex drug candidates. Its pre-installed functionalities allow for efficient and convergent synthetic strategies.

Case Study: Synthesis of a CCR5 Receptor Antagonist Analog

CCR5 receptor antagonists are a class of antiretroviral drugs used in the treatment of HIV infection.[7] Maraviroc is a notable example of a CCR5 antagonist.[8][9][10][11] The synthesis of analogs of such complex molecules can be streamlined by using this compound as a key building block.

Hypothetical Synthetic Pathway to a CCR5 Antagonist Analog:

-

Suzuki Coupling: The bromine atom on the phenoxy ring of this compound can be utilized in a Suzuki cross-coupling reaction with a suitable boronic acid to introduce further complexity and modulate the structure-activity relationship (SAR).

-

BOC Deprotection: The BOC group is then removed under acidic conditions to expose the piperidine nitrogen.

-

Amide Coupling: The resulting secondary amine can undergo an amide coupling reaction with a carboxylic acid fragment, which is often a key pharmacophoric element in CCR5 antagonists.

Experimental Workflow: Synthesis of a CCR5 Antagonist Analog

Caption: Synthetic workflow for a hypothetical CCR5 antagonist analog.

Case Study: Synthesis of a Neurokinin-1 (NK1) Receptor Antagonist Analog

NK1 receptor antagonists have shown therapeutic potential in the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting.[12][13][14] Many potent NK1 antagonists feature a substituted piperidine core.

Strategic Elaboration for an NK1 Antagonist Analog:

The synthesis of an NK1 antagonist analog could follow a similar logic, where the core scaffold of this compound is elaborated through a series of well-established chemical transformations. The 4-bromophenoxy moiety can be a key element for interaction with the receptor or can be further functionalized to optimize binding affinity and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

The structural features of this compound provide several avenues for SAR exploration:

| Moiety | Potential for Modification | Impact on Biological Activity |

| 4-Bromophenoxy Group | Replacement of bromine via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). | Modulation of lipophilicity, electronic properties, and potential for additional interactions with the target protein. Can influence metabolic stability. |

| Piperidine Ring | Introduction of substituents at the 3- and 5-positions. | Can alter the conformational preference of the ring and the spatial orientation of the substituents, impacting target binding. |

| Piperidine Nitrogen (post-deprotection) | Acylation, alkylation, or sulfonylation. | Introduction of diverse functional groups to probe interactions with the target and to modify physicochemical properties such as solubility and basicity. |

Conclusion: A Versatile Tool for Drug Discovery

This compound stands out as a strategically designed building block that offers medicinal chemists a powerful tool for the synthesis of novel drug candidates. Its inherent chemical functionalities, including the synthetically versatile bromine atom and the readily deprotectable BOC group, facilitate the construction of complex molecular architectures with a high degree of control. The insights provided in this technical guide underscore the importance of such well-crafted intermediates in accelerating the drug discovery process. As the demand for novel therapeutics continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly critical role in the development of the next generation of medicines.

References

-

Buchwald, S. L., & Hartwig, J. F. (2012). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

- Haycock-Lewandowski, S. J., Wilder, A., & Åhman, J. (2008). A Process for the Synthesis of Maraviroc. Organic Process Research & Development, 12(6), 1094–1103.

- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed.

- Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science.

- Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg

- MARAVIROC - New Drug Approvals. (2013).

- Medicinal chemistry of selective neurokinin-1 antagonists. (n.d.). PubMed.

- NK1 receptor antagonist. (n.d.). Wikipedia.

- A process for the synthesis of maraviroc. (n.d.).

- Pharmaceutical compositions of maraviroc and process for the preparation thereof. (n.d.).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. (2004). PubMed.

- Williamson Ether Synthesis. (n.d.). J&K Scientific LLC.

- Williamson Ether Synthesis. (2014).

- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

- Williamson ether synthesis. (n.d.). Taylor & Francis.

- Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis.

- Recent work for the synthesis of diaryl ethers and the application of this work. (n.d.).

- Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal.

- Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. (2017).

- 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. (n.d.). PubMed.

- Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science.

- CCR5 receptor antagonist. (n.d.). Wikipedia.

- Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. (2012). PubMed.

- Medicinal chemistry of selective neurokinin-1 antagonists. (n.d.). PubMed.

- CCR5 receptor antagonist. (n.d.). Wikipedia.

- List of NK1 receptor antagonists. (n.d.). Drugs.com.

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. WO2014173375A8 - A process for the synthesis of maraviroc - Google Patents [patents.google.com]

- 9. WO2014173375A1 - A process for the synthesis of maraviroc - Google Patents [patents.google.com]

- 10. WO2012114352A2 - Pharmaceutical compositions of maraviroc and process for the preparation thereof - Google Patents [patents.google.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 13. Medicinal chemistry of selective neurokinin-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

An In-Depth Technical Guide to 1-BOC-4-(4-bromophenoxy)piperidine Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-BOC-4-(4-bromophenoxy)piperidine and its analogues, a chemical scaffold of significant interest in modern medicinal chemistry. We will delve into the synthetic strategies for accessing this core structure, explore the structure-activity relationships (SAR) of its derivatives, and detail the experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

The Privileged Piperidine Scaffold: A Gateway to Bioactive Molecules

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. Its prevalence is a testament to its favorable physicochemical properties, which often impart improved pharmacokinetic profiles and metabolic stability to drug candidates. The ability to functionalize the piperidine ring at various positions allows for the fine-tuning of a molecule's interaction with its biological target. The 4-substituted piperidines, in particular, have been extensively explored in the development of therapeutics targeting the central nervous system (CNS), inflammation, and cancer.

The focus of this guide, the 4-phenoxypiperidine scaffold, represents a class of compounds with emerging therapeutic potential. The ether linkage at the 4-position provides a flexible yet stable connection to an aromatic ring system, which can be readily modified to probe interactions with target proteins. The bromo-substitution on the phenyl ring serves as a useful handle for further synthetic diversification through cross-coupling reactions, enabling the exploration of a wide chemical space.

Synthesis of the Core Scaffold: this compound

The synthesis of the core intermediate, tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate, can be efficiently achieved through several established synthetic methodologies. While various etherification strategies exist, the Mitsunobu reaction stands out as a reliable and high-yielding approach for this transformation, particularly due to its mild reaction conditions and stereospecificity (inversion of configuration at the alcohol carbon).

Recommended Synthetic Approach: The Mitsunobu Reaction

The Mitsunobu reaction facilitates the coupling of a primary or secondary alcohol with a nucleophile, in this case, a phenol, using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The reaction proceeds through the formation of an oxyphosphonium salt, which is subsequently displaced by the nucleophile in an Sₙ2 reaction.

Below is a detailed, self-validating protocol for the synthesis of tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate.

Experimental Protocol: Synthesis of tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate

Materials:

-

N-Boc-4-hydroxypiperidine (1.0 eq)

-

4-Bromophenol (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of N-Boc-4-hydroxypiperidine and 4-bromophenol in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine in one portion.

-

Stir the mixture at 0 °C for 15 minutes.

-

Slowly add DIAD dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of triphenylphosphine with atmospheric oxygen.

-

Anhydrous THF: The presence of water would lead to the hydrolysis of the activated oxyphosphonium intermediate, resulting in the regeneration of the starting alcohol and the formation of triphenylphosphine oxide.

-

Stepwise Addition at 0 °C: The reaction is exothermic. Slow addition of DIAD at low temperature helps to control the reaction rate and minimize the formation of byproducts.

-

Purification by Flash Column Chromatography: This is necessary to remove the triphenylphosphine oxide and any unreacted starting materials.

Caption: Workflow for the synthesis and biological evaluation of this compound analogues.

Biological Target and Therapeutic Potential: LSD1 Inhibition

Recent studies have highlighted the potential of 4-phenoxypiperidine derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9). Overexpression of LSD1 has been implicated in the progression of various cancers, making it an attractive therapeutic target.

The 4-phenoxypiperidine scaffold can be elaborated to effectively occupy the substrate-binding pocket of LSD1. The piperidine ring can engage in key interactions with charged residues, while the phenoxy and substituted aryl moieties can be optimized to form favorable contacts within hydrophobic pockets of the enzyme.

Structure-Activity Relationship (SAR) of 4-Phenoxypiperidine Analogues as LSD1 Inhibitors

The following table summarizes the SAR of a series of 4-(4-benzyloxy)phenoxypiperidines as LSD1 inhibitors. The data is adapted from a study on selective and reversible LSD1 inhibitors.

| Compound | R Group (on benzyloxy ring) | LSD1 IC₅₀ (µM) |

| 1a | H | >50 |

| 1b | 4-F | 15.2 |

| 1c | 4-Cl | 8.9 |

| 1d | 4-Br | 4.0 |

| 1e | 4-CH₃ | 25.6 |

| 1f | 4-OCH₃ | 38.4 |

Key SAR Insights:

-

Halogen Substitution: Halogen substitution at the 4-position of the benzyloxy ring is generally favorable for LSD1 inhibitory activity.

-

Size and Electronegativity: The activity increases with the size of the halogen, with the bromo-substituted analogue (1d ) exhibiting the highest potency in this series. This suggests that a combination of size and electronic effects may be important for optimal binding.

-

Electron-Donating Groups: Electron-donating groups, such as methyl (1e ) and methoxy (1f ), are less tolerated at the 4-position compared to halogens, resulting in a significant decrease in inhibitory activity.

These findings provide a valuable starting point for the design of more potent and selective LSD1 inhibitors based on the 4-phenoxypiperidine scaffold. The bromo-substituent on the core molecule of this guide serves as an excellent anchor for introducing further diversity at this position via cross-coupling reactions to probe these interactions further.

Biological Evaluation: In Vitro LSD1 Inhibition Assay

To assess the inhibitory potential of newly synthesized this compound derivatives against LSD1, a robust and reliable in vitro assay is essential. A commonly used method is the peroxidase-coupled assay, which measures the production of hydrogen peroxide, a byproduct of the LSD1-catalyzed demethylation reaction.

Experimental Protocol: In Vitro LSD1 Inhibition Assay (Peroxidase-Coupled)

Materials:

-

Human recombinant LSD1 enzyme

-

Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

-

Horseradish peroxidase (HRP)

-

Amplex Red (or other suitable fluorogenic peroxidase substrate)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

Procedure:

-

Prepare a series of dilutions of the test compounds in assay buffer.

-

In a 96-well microplate, add the test compound dilutions, LSD1 enzyme, HRP, and Amplex Red.

-

Initiate the reaction by adding the H3K4me2 peptide substrate.

-

Incubate the plate at room temperature, protected from light, for a specified period (e.g., 60 minutes).

-

Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.

Causality Behind Experimental Choices:

-

Peroxidase-Coupled System: This provides a sensitive and continuous method for monitoring the enzymatic activity of LSD1.

-

Fluorogenic Substrate: Amplex Red is oxidized by H₂O₂ in the presence of HRP to produce the highly fluorescent resorufin, allowing for a robust signal.

-

IC₅₀ Determination: This is a standard measure of the potency of an inhibitor, representing the concentration required to achieve 50% inhibition of the enzyme's activity.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising starting point for the development of novel therapeutic agents. Its synthesis is readily achievable through established methods like the Mitsunobu reaction. The demonstrated activity of its analogues as LSD1 inhibitors highlights the potential of this class of compounds in oncology.

Future research in this area should focus on:

-

Expansion of the SAR: The bromo-substituent on the core scaffold can be leveraged to introduce a wide variety of functional groups through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This will allow for a more comprehensive exploration of the chemical space and the identification of more potent and selective inhibitors.

-

Exploration of Other Biological Targets: The privileged nature of the piperidine scaffold suggests that these derivatives may have activity against other biological targets. Screening against a panel of relevant receptors and enzymes could uncover new therapeutic applications.

-

Optimization of Pharmacokinetic Properties: Lead compounds should be evaluated for their metabolic stability, solubility, and other ADME (absorption, distribution, metabolism, and excretion) properties to ensure their suitability for in vivo studies and eventual clinical development.

This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this compound derivatives as a source of new and innovative medicines.

References

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

- Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.

- Akhtar, M. J., et al. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 25(16), 3647.

-

PubChem. (n.d.). tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link]

- Wang, M., Wang, W., & Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

-

ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of N-boc-4-hydroxypiperidine.

A Senior Application Scientist's Guide to the Synthesis of 1-BOC-4-(4-bromophenoxy)piperidine

Introduction

1-BOC-4-(4-bromophenoxy)piperidine, also known as tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate, is a valuable intermediate in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in a multitude of pharmaceutical agents, and its functionalization at the 4-position allows for the exploration of diverse chemical space. The 4-bromophenoxy moiety serves as a key handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth review of the primary synthetic strategies for preparing this key intermediate, with a focus on the underlying chemical principles and practical considerations for laboratory execution.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound primarily revolves around the formation of an aryl ether bond between a 1-BOC-4-hydroxypiperidine precursor and a 4-bromophenol derivative. Several classical and modern synthetic methodologies can be effectively employed to achieve this transformation. The choice of method often depends on factors such as substrate availability, desired scale, and tolerance to specific reaction conditions. This guide will focus on three principal and field-proven approaches: the Williamson Ether Synthesis, the Mitsunobu Reaction, and the Ullmann Condensation.

Data Presentation: Comparison of Synthetic Routes

| Synthetic Method | Key Reagents | Typical Solvents | Temperature Range (°C) | Common Byproducts | Advantages | Disadvantages |

| Williamson Ether Synthesis | Strong base (e.g., NaH, K₂CO₃), 1-BOC-4-hydroxypiperidine, 4-bromophenol or a derivative | DMF, DMSO, Acetonitrile | 25 - 100 | Salts (e.g., NaBr, KBr) | Cost-effective, straightforward procedure, scalable. | Requires strongly basic conditions, potential for elimination side reactions with certain substrates. |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), 1-BOC-4-hydroxypiperidine, 4-bromophenol | THF, Dichloromethane | 0 - 25 | Triphenylphosphine oxide, hydrazine dicarboxylate | Mild reaction conditions, proceeds with inversion of stereochemistry, high functional group tolerance.[1][2][3] | Stoichiometric amounts of reagents required, purification can be challenging due to byproducts.[1] |

| Ullmann Condensation | Copper catalyst (e.g., CuI, Cu₂O), Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃, Cs₂CO₃), 1-BOC-4-hydroxypiperidine, 1-bromo-4-iodobenzene | DMF, Toluene, Dioxane | 100 - 180 | Copper salts, ligand decomposition products | Effective for forming aryl-aryl ether bonds, can be more efficient than Williamson for certain substrates. | Requires high temperatures, often needs specialized ligands, catalyst removal can be necessary.[4][5][6] |

Detailed Methodologies and Mechanistic Insights

Williamson Ether Synthesis: The Classic Approach